
3-Chlorohept-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chlorohept-2-ene is an organic compound that belongs to the class of alkenes, characterized by the presence of a carbon-carbon double bond. The molecular formula for this compound is C7H13Cl. This compound is notable for its reactivity due to the presence of both the double bond and the chlorine atom, making it a valuable intermediate in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Chlorohept-2-ene can be synthesized through several methods. One common approach involves the dehydration of alcohols. For instance, 3-chloroheptan-2-ol can be dehydrated using an acid catalyst such as concentrated sulfuric acid or phosphoric acid to yield this compound . The reaction typically requires heating to facilitate the elimination of water.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The dehydration process can be scaled up by using large quantities of the alcohol precursor and acid catalyst, with careful control of temperature and reaction time to optimize the production.
Análisis De Reacciones Químicas
Types of Reactions
3-Chlorohept-2-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form alcohols.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation Reactions: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution can be used to replace the chlorine atom with a hydroxyl group.
Addition: Bromine (Br2) in an inert solvent like carbon tetrachloride (CCl4) can be used for halogen addition across the double bond.
Oxidation: Peracids such as m-chloroperoxybenzoic acid (mCPBA) can be used to oxidize the double bond to an epoxide.
Major Products Formed
Substitution: 3-Hept-2-en-1-ol
Addition: 3,4-Dibromoheptane
Oxidation: 3-Chloro-2,3-epoxyheptane
Aplicaciones Científicas De Investigación
3-Chlorohept-2-ene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it useful in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used to modify biomolecules, aiding in the study of enzyme mechanisms and protein interactions.
Medicine: It may be used in the synthesis of pharmaceutical intermediates, contributing to the development of new drugs.
Industry: this compound is used in the production of polymers and other materials, where its reactivity is harnessed to introduce functional groups into polymer chains.
Mecanismo De Acción
The mechanism by which 3-Chlorohept-2-ene exerts its effects depends on the specific reaction it undergoes. In substitution reactions, the chlorine atom is typically displaced by a nucleophile through an S_N2 mechanism, where the nucleophile attacks the carbon atom bonded to chlorine, leading to the formation of a new bond and the release of chloride ion. In addition reactions, the double bond acts as a nucleophile, attacking electrophiles to form new bonds.
Comparación Con Compuestos Similares
3-Chlorohept-2-ene can be compared with other similar compounds such as:
3-Bromohept-2-ene: Similar in structure but with a bromine atom instead of chlorine. Bromine is a better leaving group, making 3-Bromohept-2-ene more reactive in substitution reactions.
3-Chlorohex-2-ene: Shorter carbon chain, which may affect its physical properties and reactivity.
3-Chlorohept-1-ene: The position of the double bond is different, which can influence the compound’s reactivity and the types of reactions it undergoes.
The uniqueness of this compound lies in its specific combination of a chlorine atom and a double bond at the 2-position, which provides a distinct set of reactivity patterns and applications.
Propiedades
Número CAS |
65829-18-7 |
|---|---|
Fórmula molecular |
C7H13Cl |
Peso molecular |
132.63 g/mol |
Nombre IUPAC |
3-chlorohept-2-ene |
InChI |
InChI=1S/C7H13Cl/c1-3-5-6-7(8)4-2/h4H,3,5-6H2,1-2H3 |
Clave InChI |
GHSTUMSDFAGKTG-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=CC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[(Dichloromethyl)stannyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14477047.png)
![4-Hydroxy-3-methyl-2-{[(prop-2-yn-1-yl)oxy]methyl}cyclopent-2-en-1-one](/img/structure/B14477053.png)
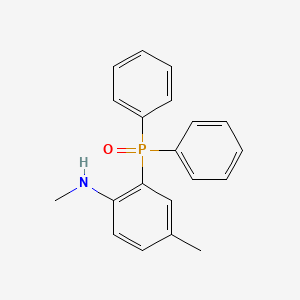
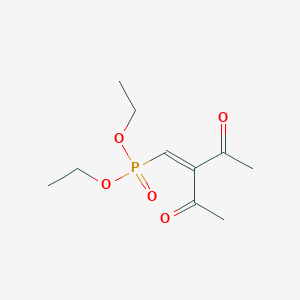
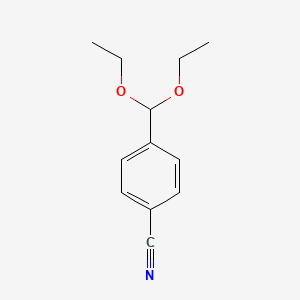
![2-[2-(Diethylamino)ethoxy]ethanol;phosphoric acid](/img/structure/B14477089.png)
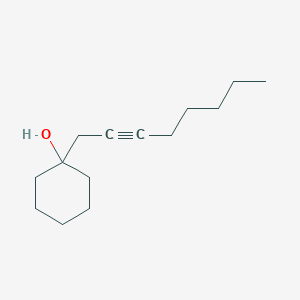
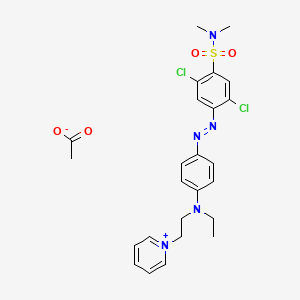
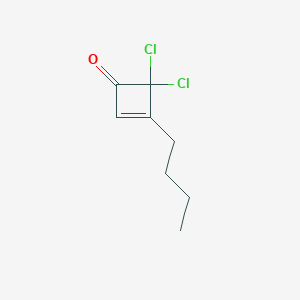
![Methyl 7-oxo-3-phenyl-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate](/img/structure/B14477118.png)
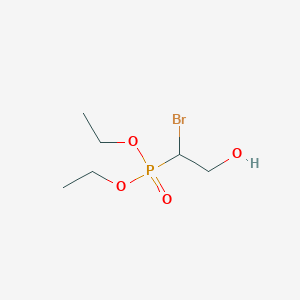
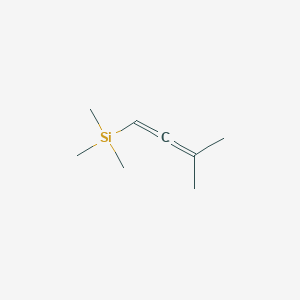
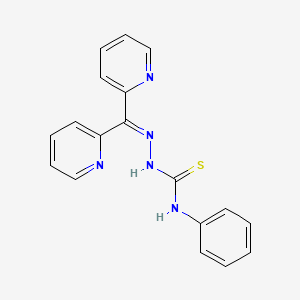
![1-[(2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methoxy]dodecan-2-ol](/img/structure/B14477143.png)
